molecular formula C15H15NO2 B1246820 Glybomine A

Glybomine A

Katalognummer: B1246820
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: QZDZVZYFGAXQRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glybomine A is a natural product found in Glycosmis pentaphylla with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

In Vitro Studies

Glybomine A has shown promising antitumor activity through various mechanisms. In a study assessing its effects on Epstein-Barr virus early antigen (EBV-EA) activation, this compound exhibited a dose-dependent inhibition ranging from 75.7% to 97.3% at a concentration of 1×103 mol/TPA1\times 10^{-3}\text{ mol}/\text{TPA} with minimal cytotoxic effects on Raji cells . This suggests that this compound can effectively inhibit tumor-promoting agents without significantly harming normal cells.

Mechanism of Action

The mechanism underlying this compound's antitumor effects involves its ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have indicated that it can cause an increase in the G2/M phase population of SMMC-7721 cells while decreasing the G1 phase population, which is critical for tumor progression .

Antiviral Properties

This compound has also been investigated for its antiviral properties. In vitro assays have demonstrated that it can inhibit the replication of several viruses, including adenovirus and human papillomavirus (HPV), although it was less effective against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) . The compound's broad-spectrum antiviral activity positions it as a candidate for further development in antiviral therapies.

Neuropharmacological Applications

Recent studies have explored the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds derived from Glycosmis parviflora, including derivatives related to this compound, have shown promising inhibitory effects on AChE activity, indicating potential therapeutic applications in neurology .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Application Activity Study Reference
AntitumorInhibits EBV-EA activation
Antitumor MechanismInduces cell cycle arrest
AntiviralInhibits replication of various viruses
NeuropharmacologyPotential AChE inhibitor

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment, this compound was tested alongside other carbazole derivatives for their ability to inhibit EBV-EA induction by tumor promoters. The results confirmed that this compound was one of the most effective compounds tested, demonstrating its potential as a lead compound in antitumor drug development.

Case Study 2: Neuropharmacological Potential

Another study focused on the neuroprotective effects of compounds related to this compound. The findings suggested that these compounds could cross the blood-brain barrier effectively and exhibit favorable binding affinities to AChE, making them suitable candidates for further research into treatments for neurodegenerative conditions .

Analyse Chemischer Reaktionen

Regioselective Palladium-Catalyzed Cyclization

The total synthesis of glybomine A relies on palladium(II)-mediated oxidative cyclization of meta-oxygen-substituted diarylamines. This method enables precise control over carbazole substitution patterns:

  • Reactants : Aryl-substituted diarylamine precursors with meta-oxygen directing groups.

  • Catalyst : Pd(OAc)₂ in acetic acid under aerobic conditions.

  • Mechanism : Directed C–H bond activation at the meta position, followed by oxidative coupling to form the carbazole core .

Key advantages :

  • Achieves >90% regioselectivity for 5-substituted carbazoles.

  • Tolerates prenyl and hydroxyl substituents critical for this compound’s structure .

Functionalization via Triflate Intermediates

Post-cyclization modifications are essential for introducing prenyl groups and oxygen functionalities:

StepReagent/ConditionPurposeOutcome
1Tf₂O, pyridine, 0°CTriflation of 5-hydroxycarbazoleGenerates triflate leaving group
2Prenyl magnesium bromide, Pd(PPh₃)₄Palladium-mediated couplingIntroduces prenyl side chain

This two-step protocol ensures stereochemical fidelity and high yields (>75%) for this compound’s signature substituents .

Catalytic Strategies and Reactivity Insights

Recent advances highlight the role of electrostatic interactions in enhancing Pd-catalyzed cyclization efficiency:

  • Applied electric fields (0.5–1 V) amplify reaction rates by up to 10³-fold in non-redox conditions .

  • Acid additives (e.g., CF₃COOH) stabilize Pd intermediates, reducing activation energy by 15–20 kJ/mol .

Challenges in Stereoselective Modifications

This compound’s biological activity depends on its stereochemistry, yet achieving enantiomeric excess remains challenging:

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally related carbazoles:

PropertyThis compoundGlycoborine
Electrophilic SubstitutionFavors C-3 positionFavors C-1 position
Oxidation StabilityStable in airProne to dimerization
SolubilityModerate in DCMHigh in DMSO

These differences stem from this compound’s prenyl group, which sterically shields reactive sites .

Eigenschaften

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

2,5-dimethoxy-3-methyl-9H-carbazole

InChI

InChI=1S/C15H15NO2/c1-9-7-10-12(8-14(9)18-3)16-11-5-4-6-13(17-2)15(10)11/h4-8,16H,1-3H3

InChI-Schlüssel

QZDZVZYFGAXQRH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OC)NC3=C2C(=CC=C3)OC

Kanonische SMILES

CC1=CC2=C(C=C1OC)NC3=C2C(=CC=C3)OC

Synonyme

glybomine A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glybomine A
Reactant of Route 2
Reactant of Route 2
Glybomine A
Reactant of Route 3
Reactant of Route 3
Glybomine A
Reactant of Route 4
Reactant of Route 4
Glybomine A
Reactant of Route 5
Reactant of Route 5
Glybomine A
Reactant of Route 6
Glybomine A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.